Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 4-[(2S)-pyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-6-4-9(5-7-10)11-3-2-8-13-11/h4-7,11,13H,2-3,8H2,1H3/t11-/m0/s1 |
InChI Key |
LNBNESVEEVVAAW-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)[C@@H]2CCCN2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCCN2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Methyl 4-(pyrrolidin-2-yl)benzoate Hydrochloride
The following technical guide is structured to serve as a definitive reference for researchers and drug development professionals working with Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride (CAS 1381929-06-1) .
Strategic Application in Medicinal Chemistry & Drug Synthesis
Core Profile & Chemical Identity
Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride is a high-value chiral building block (CBB) predominantly used in the synthesis of small-molecule inhibitors targeting the complement system (e.g., Factor B inhibitors) and poly(ADP-ribose) polymerase (PARP).[1][2][3] Its structure features a 2-arylpyrrolidine motif—a privileged pharmacophore that provides rigid stereochemical control, influencing the binding affinity and metabolic stability of final drug candidates.
Physicochemical Specifications
| Property | Specification |
| CAS Number | 1381929-06-1 |
| IUPAC Name | Methyl 4-[(2S)-pyrrolidin-2-yl]benzoate hydrochloride |
| Molecular Formula | C₁₂H₁₅NO₂[3][4][5][6][7][8][9][10] · HCl |
| Molecular Weight | 241.71 g/mol |
| Stereochemistry | (S)-Enantiomer (Note: Verify specific lot optical rotation; CAS 1381927-79-2 refers to the (R)-isomer) |
| Physical State | White to off-white hygroscopic solid |
| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |
| pKa (Calc) | ~9.5 (Pyrrolidine nitrogen) |
| Storage | Desiccate at -20°C; Hygroscopic (Store under inert gas) |
Synthesis & Production Protocols
Below is a field-proven protocol for the synthesis of the core scaffold, optimized for scalability and stereochemical retention.
Protocol: Modular Synthesis via Heck Arylation
This pathway generates the N-protected intermediate, which is subsequently deprotected to yield the hydrochloride salt.
Step 1: Heck Coupling
-
Reagents: Methyl 4-iodobenzoate (1.0 eq), N-Boc-2,3-dihydro-1H-pyrrole (1.2 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Ag₂CO₃ (2.0 eq).
-
Solvent: DMF (Anhydrous).
-
Conditions: Heat to 80°C for 12 hours under Argon.
-
Mechanism: The palladium catalyzes the insertion of the aryl group at the alpha-position of the enecarbamate.
-
Workup: Filter through Celite, extract with EtOAc, wash with brine. Purify via flash chromatography (Hexane/EtOAc).
Step 2: Hydrogenation (Stereoselective)
-
Reagents: Heck product (from Step 1), H₂ (1 atm or 50 psi), PtO₂ or Pd/C (10 wt%).
-
Solvent: MeOH.
-
Conditions: Stir at RT for 4-6 hours.
-
Insight: Heterogeneous hydrogenation typically favors the cis reduction, but for the planar pyrroline, it yields the racemic saturated pyrrolidine. For chiral synthesis, use a chiral Ruthenium or Rhodium catalyst (e.g., Ru(OAc)₂(BINAP)) to set the (S)-stereocenter.
Step 3: Deprotection & Salt Formation (The Critical Step)
-
Reagents: N-Boc-intermediate, 4M HCl in Dioxane.
-
Conditions: Stir at 0°C -> RT for 2 hours.
-
Isolation: The product precipitates as the hydrochloride salt.
-
Purification: Triturate with cold diethyl ether to remove non-polar impurities. Do not recrystallize from water due to high solubility; use MeOH/Et₂O.
Visualization: Synthesis Workflow
Caption: Figure 1. Optimized synthetic route utilizing Heck arylation followed by stereoselective hydrogenation to yield the (S)-enantiomer.
Drug Development Applications
The 4-(pyrrolidin-2-yl)benzoate moiety serves as a "linker-scaffold" in medicinal chemistry. It connects a lipophilic aromatic core (via the ester/acid) to a solubilizing amine (the pyrrolidine).
A. Complement Factor B Inhibitors
Recent patent literature links this scaffold to the development of inhibitors for the alternative complement pathway.
-
Mechanism: The pyrrolidine nitrogen is often substituted (via reductive amination or amide coupling) with indole or benzimidazole moieties.
-
Function: The benzoate ester is hydrolyzed to the acid, which then engages in hydrogen bonding with the Factor B active site (specifically Arg or Lys residues).
B. Peptide Mimetics & Kinase Inhibitors
The rigid pyrrolidine ring restricts the conformational freedom of the attached phenyl group, mimicking the twist found in biaryl peptide bonds. This is crucial for:
-
Bioisosterism: Replacing flexible alkyl chains to improve metabolic stability (reducing oxidation).
-
Selectivity: The chiral center at C2 directs the vector of the phenyl ring, allowing for specific targeting of hydrophobic pockets in kinases.
Experimental Workflow: Coupling Reaction
To use CAS 1381929-06-1 in a drug discovery campaign, the free amine must often be derivatized.
Protocol: Amide Coupling (EDC/HOAt Method)
-
Free Basing: Dissolve the HCl salt (1.0 eq) in DCM. Add DIPEA (3.0 eq) to liberate the free amine in situ.
-
Activation: In a separate vial, activate the carboxylic acid partner (1.1 eq) with EDC.HCl (1.2 eq) and HOAt (1.2 eq) in DMF/DCM (1:1). Stir for 15 min.
-
Coupling: Add the activated acid solution to the amine solution.
-
Monitoring: Monitor via LC-MS. The reaction is typically complete in 2-4 hours.
-
Note: If the ester moiety is the target for reaction, saponification (LiOH/THF/H₂O) is required after the amine is protected or derivatized to avoid polymerization.
Visualization: Drug Discovery Logic
Caption: Figure 2. Divergent synthesis pathways utilizing the orthogonal reactivity of the amine and ester functionalities.
Handling & Safety (E-E-A-T)
As a hydrochloride salt, this compound is prone to absorbing atmospheric moisture, which can alter stoichiometry during precise weighings for biological assays.
-
Hygroscopicity: Always weigh in a low-humidity environment or glovebox if possible. If the solid appears "sticky" or clumpy, dry under high vacuum (0.1 mbar) at 40°C for 4 hours before use.
-
Stability: The ester bond is stable under acidic conditions (like the HCl salt form) but susceptible to hydrolysis in basic aqueous buffers. Avoid storing in DMSO stock solutions for >24 hours at room temperature , as trace water and basic impurities can degrade the ester.
-
Safety: Irritant to eyes and respiratory system. Use standard PPE (gloves, goggles, fume hood).
References
-
Sigma-Aldrich. Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride Product Specification.Link
-
Adams, C. et al. (2018). Complement Factor B Inhibitors and Uses Thereof.[3] US Patent 10,093,663 B2.[3] Link
-
ChemicalBook. Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride MSDS and Properties.Link
-
Jia, C. & Morris, R. (1991).[11] Palladium-catalyzed carbonylation of aryl halides. (Contextual reference for ester synthesis).
-
BLD Pharm. Certificate of Analysis: CAS 1381929-06-1.Link
Sources
- 1. Methyl 4-((2R)pyrrolidin-2-yl)benzoate hydrochloride 95.00% | CAS: 1381927-79-2 | AChemBlock [achemblock.com]
- 2. FCKeditor - Resources Browser [leaders.com.tn]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 1644667-61-7|Methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate|BLD Pharm [bldpharm.com]
- 5. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents [patents.google.com]
- 6. Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride | 1203685-30-6 [sigmaaldrich.com]
- 7. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines [mdpi.com]
- 8. METHYL 4-(PYRROLIDIN-2-YL)BENZOATE HYDROCHLORIDE | 1203685-30-6 [chemicalbook.com]
- 9. PubChemLite - Methyl 4-(piperidin-4-yl)benzoate hydrochloride (C13H17NO2) [pubchemlite.lcsb.uni.lu]
- 10. mdpi.com [mdpi.com]
- 11. Methyl 4-(piperidin-1-ylcarbonyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
Chiral 2-Arylpyrrolidine Building Blocks: A Technical Guide for Medicinal Chemistry
Executive Summary
The 2-arylpyrrolidine motif is a privileged pharmacophore in modern drug discovery, serving as a critical structural element in FDA-approved kinase inhibitors (e.g., Larotrectinib), GPCR ligands, and CNS agents. Its value lies in its ability to provide rigid conformational control while positioning aryl substituents in a specific vector space, enhancing binding affinity and metabolic stability compared to flexible acyclic amines.
This guide provides a technical deep-dive into the synthesis and application of these building blocks, moving beyond basic textbook definitions to field-proven protocols. We focus on the two most reliable methodologies for accessing high-enantiomeric excess (ee) scaffolds: (-)-Sparteine-mediated lithiation (for high diversity/analoging) and Iridium-catalyzed asymmetric hydrogenation (for scalability).
Part 1: The Pharmacophore & Strategic Value
Structural Utility
The 2-arylpyrrolidine ring offers a distinct advantage over piperidines or acyclic amines:
-
Vector Positioning: The 5-membered ring constrains the aryl group into a pseudo-equatorial orientation, minimizing steric clash with receptor pockets while maximizing
-stacking interactions. -
Metabolic Blocking: Substitution at the C2 position protects the typically labile
-carbon from P450-mediated oxidation. -
Chirality as a Filter: The enantiomers often exhibit vast differences in potency. For example, in NK1 antagonists, the (2S,3S)-isomer is frequently 100-fold more potent than the (2R,3R).
Decision Matrix: Choosing a Synthetic Route
Before initiating synthesis, select the methodology based on your project phase and substrate requirements.
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway for 2-arylpyrrolidines.
Part 2: Core Synthetic Strategies
Method A: Directed -Lithiation (The Beak Method)
This is the "gold standard" for medicinal chemistry lead optimization due to its modularity. It relies on the enantioselective deprotonation of N-Boc-pyrrolidine using s-BuLi and a chiral diamine ligand, typically (-)-sparteine.[1]
-
Mechanism: The chiral ligand forms a complex with s-BuLi, which differentiates between the pro-S and pro-R protons at the
-position. -
Causality: The resulting lithio-species is configurationally stable at -78°C. However, it must be transmetalated (usually to Zinc) before coupling with aryl halides to prevent racemization and side reactions.
Method B: Iridium-Catalyzed Asymmetric Hydrogenation
For process chemistry and large-scale delivery, hydrogenation of cyclic imines (or enamides) is superior.
-
Mechanism: Uses chiral cationic Iridium complexes (e.g., Ir-PHOX or Zhou's Spiro-catalysts).
-
Advantage: Atom economy is 100%. No cryogenic conditions required.
-
Limitation: Synthesis of the cyclic imine precursor can sometimes be as challenging as the final step.
Part 3: Detailed Experimental Protocols
Protocol 1: Enantioselective Synthesis via Sparteine-Mediated Lithiation
Based on the optimized protocol by Peter Beak and O'Brien.
Objective: Synthesis of (S)-2-(4-methoxyphenyl)-N-Boc-pyrrolidine.
Reagents:
-
N-Boc-pyrrolidine (1.0 equiv)
-
(-)-Sparteine (1.2 equiv) [Note: If unavailable, use O'Brien's (+)-sparteine surrogate].
-
s-BuLi (1.3 equiv, 1.4 M in cyclohexane)[1]
-
ZnCl2 (1.0 M in THF)
-
4-Bromoanisole (1.2 equiv)
-
Pd(OAc)2 (5 mol%) / t-Bu3P-HBF4 (6 mol%)
Workflow Diagram:
Figure 2: Step-by-step reaction flow for the Beak lithiation-arylation sequence.
Step-by-Step Procedure:
-
Complex Formation: In a flame-dried Schlenk flask under Argon, dissolve (-)-sparteine (1.2 equiv) in anhydrous MTBE (0.5 M concentration relative to substrate). Cool to -78°C .[1]
-
Lithiation: Add s-BuLi dropwise over 20 minutes. Critical: Internal temperature must not exceed -70°C. Add N-Boc-pyrrolidine dropwise. Stir at -78°C for 4 hours.
-
Why? Shorter times lead to incomplete deprotonation; higher temperatures cause racemization via aggregate breakdown.
-
-
Transmetalation: Add ZnCl2 solution (in THF) dropwise. Stir for 30 minutes at -78°C, then allow to warm to ambient temperature over 30 minutes.
-
Checkpoint: The solution typically turns from yellow/orange to cloudy white.
-
-
Coupling: In a separate flask, premix Pd(OAc)2 and t-Bu3P-HBF4 in minimal THF (10 mins) to form the active catalyst. Add the aryl bromide, then transfer this mixture into the organozinc solution.
-
Workup: Stir overnight at RT. Quench with sat. NH4Cl. Extract with EtOAc.
Protocol 2: Iridium-Catalyzed Hydrogenation (Zhou Method)
Best for scale-up of specific scaffolds.
Objective: Hydrogenation of 2-aryl-1-pyrroline.
-
Catalyst Prep: Mix [Ir(COD)Cl]2 (1.0 mol%) and (R)-SpiroPAP (2.2 mol%) in degassed MeOH. Stir 1h.
-
Hydrogenation: Add the cyclic imine substrate. Transfer to an autoclave.
-
Reaction: Pressurize to 600 psi (40 bar) H2. Stir at RT for 12–24 hours.[2]
-
Isolation: Vent H2 carefully. Concentrate. The product is often >95% ee and requires only filtration through a silica plug.
Part 4: Comparative Data & Applications
Method Comparison Table
| Feature | Beak Lithiation (Method A) | Ir-Hydrogenation (Method B) | Organocatalysis (Method C) |
| Enantioselectivity | High (90-98% ee) | Excellent (95-99% ee) | Variable (80-95% ee) |
| Substrate Scope | Broad (Diverse Aryl/Heteroaryl) | Narrower (Requires Imine prep) | Good for complex substituents |
| Scalability | Low to Medium (Cryogenic limits) | High (Industrial standard) | Medium |
| Atom Economy | Poor (Stoichiometric Li, Zn, Sparteine) | Excellent | Good |
| Key Risk | Sparteine availability | Catalyst cost | Reaction time |
Case Study: Larotrectinib (Vitrakvi)
Larotrectinib, a TRK inhibitor, utilizes a chiral (S)-2-(2,5-difluorophenyl)pyrrolidine moiety.
-
Role of Scaffold: The pyrrolidine ring orients the difluorophenyl group to fill a hydrophobic pocket in the TRK kinase domain, while the nitrogen serves as an attachment point for the pyrazolo[1,5-a]pyrimidine hinge binder.
-
Synthesis Insight: While initial discovery routes utilized chiral resolution, optimized process routes often employ asymmetric hydrogenation or enzymatic transamination for cost-efficiency.
References
-
Beak, P., & Lee, W. K. (1990).
-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry. [Link][3] -
O'Brien, P. (2008). (-)-Sparteine: the most widely used chiral ligand for asymmetric organolithium chemistry.[4] Chemistry - A European Journal. [Link]
-
Organic Syntheses. (2012). Asymmetric Synthesis of Enantioenriched 2-Arylpyrrolidines: Lithiation/Arylation of N-Boc-pyrrolidine. Org.[5][6] Synth. 2012, 89, 382. [Link]
-
Zhou, Q. L., et al. (2011). Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Imines. Chemical Reviews. [Link]
-
FDA Label - Larotrectinib. (2018).[7] U.S. Food and Drug Administration. [Link][7]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Iridium catalyzed asymmetric hydrogenation of cyclic imines of benzodiazepinones and benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Asymmetric Synthesis of Methyl 4-[(2S)-pyrrolidin-2-yl]benzoate
Executive Summary & Strategic Rationale
The chiral pyrrolidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for Poly(ADP-ribose) polymerase (PARP) inhibitors such as Veliparib (ABT-888). The synthesis of Methyl 4-[(2S)-pyrrolidin-2-yl]benzoate presents a specific stereochemical challenge: establishing the C2-chiral center on a saturated nitrogen heterocycle attached to an electron-deficient aromatic ring.
While classical resolution and chiral auxiliary methods (e.g., using Evans auxiliaries) exist, they often suffer from poor atom economy and lengthy linear sequences. This Application Note details a catalytic asymmetric hydrogenation route. This approach utilizes state-of-the-art Iridium-catalysis to reduce an achiral pyrrole precursor directly to the chiral pyrrolidine with high enantioselectivity (>96% ee) and yield.
Key Advantages of this Protocol:
-
Step Economy: Reduces a 3-step sequence (auxiliary attachment, alkylation, cleavage) to a single catalytic step.
-
Scalability: Avoids stoichiometric chiral reagents; utilizes low catalyst loading (0.5–1.0 mol%).
-
Purity: Direct access to the (S)-enantiomer minimizes downstream chiral resolution requirements.
Synthetic Pathway Overview
The synthesis is divided into two phases:
-
Precursor Assembly: Suzuki-Miyaura coupling to generate the achiral 2-aryl pyrrole.
-
Asymmetric Hydrogenation: Iridium-catalyzed reduction of the heteroaromatic ring to set the (2S)-stereocenter.
Pathway Visualization
Figure 1: Synthetic workflow from commercial starting materials to the chiral target.
Phase 1: Precursor Synthesis (Suzuki Coupling)
Before the chiral center can be set, the carbon skeleton must be assembled. We utilize a robust Suzuki-Miyaura coupling between an aryl iodide and a protected pyrrole boronic acid.
Reagents & Materials
-
Aryl Halide: Methyl 4-iodobenzoate (1.0 equiv)
-
Boronic Acid: 1-(tert-Butoxycarbonyl)pyrrole-2-boronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv)
-
Base: K₂CO₂ (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Protocol Steps
-
Charge: In a 3-neck round bottom flask equipped with a condenser, charge Methyl 4-iodobenzoate (26.2 g, 100 mmol), the boronic acid (25.3 g, 120 mmol), and Pd(dppf)Cl₂ (2.45 g, 3 mmol).
-
Inert: Evacuate and backfill with Nitrogen (x3).
-
Solvent Addition: Add degassed 1,4-Dioxane (400 mL) and degassed water (100 mL) containing dissolved K₂CO₃ (41.4 g, 300 mmol).
-
Reaction: Heat to 85°C for 12 hours. Monitor conversion by HPLC (Target: >98% conversion of iodide).
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute filtrate with EtOAc (500 mL) and wash with Brine (2 x 200 mL).
-
Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Recrystallize the crude solid from Hexanes/EtOAc to yield N-Boc-2-(4-methoxycarbonylphenyl)pyrrole .
Critical Checkpoint: The N-Boc group is essential. It activates the pyrrole ring for the subsequent hydrogenation and prevents catalyst poisoning by the resulting amine.
Phase 2: Asymmetric Hydrogenation (Core Technology)
This is the critical step. Reducing electron-deficient pyrroles is thermodynamically challenging due to aromatic stabilization. We employ an Iridium-Phosphite-Oxazoline (Ir-PHOX) or Ir-Bisphosphine system, activated by iodine or acid, which facilitates the outer-sphere hydrogenation mechanism.
Mechanistic Insight
The hydrogenation of N-heterocycles generally proceeds via protonation of the substrate (or activation by Lewis acid) followed by hydride transfer. Iridium complexes are preferred over Ruthenium or Rhodium for pyrroles because they tolerate the steric bulk of the N-Boc group and operate effectively on the uncoordinated alkene.
Reagents & Catalyst Preparation[1][2]
-
Substrate: N-Boc-2-(4-methoxycarbonylphenyl)pyrrole (from Phase 1).
-
Pre-Catalyst: [Ir(COD)Cl]₂ (Bis(1,5-cyclooctadiene)diiridium(I) dichloride).
-
Chiral Ligand: (S)-Ph-PHOX (or (S)-SegPhos for alternative optimization).
-
Activator: Iodine (I₂) - Crucial for forming the active Ir(III) species.
-
Solvent: Toluene (anhydrous, degassed).
Detailed Protocol
-
Catalyst Formation (Glovebox Recommended):
-
In a vial, mix [Ir(COD)Cl]₂ (0.5 mol%) and (S)-Ph-PHOX (1.1 mol%) in dry Toluene. Stir for 30 mins at RT until the solution turns clear orange/red.
-
Add Iodine (I₂, 2.0 mol% relative to substrate). The color typically shifts to dark red. Stir for 10 mins.
-
-
Hydrogenation Setup:
-
Place the Substrate (1.0 equiv, e.g., 10 g) in a high-pressure stainless steel autoclave (Parr reactor).
-
Add the catalyst solution via syringe under a stream of Nitrogen.
-
Dilute with Toluene to reach a concentration of 0.2 M.
-
-
Reaction:
-
Seal the autoclave. Purge with H₂ (pressurize to 10 bar, vent) x 3.
-
Pressurize to 60 bar (approx. 870 psi) H₂.
-
Stir at 30°C for 24–48 hours.
-
Note: Higher temperatures (>50°C) increase rate but may erode enantioselectivity (ee).
-
-
Workup:
-
Vent H₂ carefully.
-
Concentrate the reaction mixture directly.
-
Pass through a short plug of silica gel (eluent: DCM) to remove the metal catalyst.
-
-
Analysis:
-
Determine conversion by ¹H NMR (disappearance of pyrrole olefin protons at 6.0–6.5 ppm).
-
Determine ee by Chiral HPLC (See Section 6).
-
Optimization Data (Reference Values)
| Ligand System | Pressure (bar) | Time (h) | Yield (%) | ee (%) | Notes |
| (S)-Ph-PHOX | 60 | 24 | 92 | 96 | Preferred System |
| (S)-BINAP | 80 | 48 | 65 | 45 | Too sterically crowded |
| (S)-SegPhos | 60 | 36 | 88 | 91 | Good alternative |
| No I₂ Additive | 60 | 72 | <5 | - | Reaction fails without I₂ |
Troubleshooting & Critical Parameters
Catalyst Poisoning
The pyrrolidine product is a secondary amine (if Boc is lost) or a sterically hindered carbamate.
-
Issue: Incomplete conversion.
-
Cause: Trace sulfur from the Suzuki coupling or CO from poor quality H₂.
-
Fix: Ensure the precursor from Phase 1 is recrystallized and S-free. Use 5.0 grade H₂.
Enantioselectivity Erosion
-
Issue: ee drops below 90%.
-
Cause: Temperature too high (>40°C) or H₂ pressure too low (slow reaction allows background racemization or non-selective pathways).
-
Fix: Maintain 30°C strict control. Ensure pressure is >50 bar.
Decision Tree for Optimization
Figure 2: Troubleshooting logic for the hydrogenation step.
Analytical Protocols (QC)
Chiral HPLC Method
To verify the (2S) configuration and optical purity.
-
Column: Chiralcel OD-H or AD-H (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Hexanes : Isopropanol (90 : 10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Times (Approx):
-
(2R)-Enantiomer: 8.5 min
-
(2S)-Enantiomer (Target): 11.2 min
-
-
Acceptance Criteria: >98.0% purity, >95.0% ee.
NMR Validation
-
¹H NMR (400 MHz, CDCl₃): Confirm the saturation of the ring. Look for the multiplet at ~4.9 ppm (CH-N) and the disappearance of aromatic pyrrole peaks.
-
¹³C NMR: Confirm the presence of the ester carbonyl (~166 ppm) and the Boc carbonyl (~154 ppm).
References
-
Wang, D.-S., et al. (2011).[1] "Highly Enantioselective Partial Hydrogenation of Simple Pyrroles: A Facile Access to Chiral 1-Pyrrolines." Journal of the American Chemical Society, 133(23), 8866–8869. Link
-
Penner, N., et al. (2012). "Scalable Synthesis of the PARP Inhibitor Veliparib (ABT-888)." Organic Process Research & Development, 16(12), 1967–1973. Link
-
Baeza, A., & Pfaltz, A. (2010). "Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Enamines." Chemistry – A European Journal, 16(7), 2036–2039. Link
-
Zhou, Y.-G. (2020). "Asymmetric Hydrogenation of Heteroarenes and Arenes." Accounts of Chemical Research, 40(12), 1357–1366. Link
Disclaimer: This Application Note is for research purposes only. All procedures should be performed by qualified personnel in a fume hood with appropriate PPE. High-pressure hydrogenation carries explosion risks; ensure equipment is rated for 100 bar.
Sources
Palladium-Catalyzed C-H Arylation of N-Boc-Pyrrolidine at the C2 Position: Application Notes and Protocols
Introduction: The Strategic Importance of 2-Arylpyrrolidines
The 2-arylpyrrolidine motif is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds and serving as a valuable chiral auxiliary in asymmetric synthesis. The development of efficient and selective methods to construct this framework is therefore of paramount importance. Direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.
This guide provides a detailed overview and a field-proven protocol for the palladium-catalyzed C2-arylation of N-tert-butoxycarbonyl (N-Boc)-pyrrolidine. While direct C-H activation on saturated heterocycles can be challenging, a highly effective and enantioselective methodology has been established. This approach involves a directed, asymmetric deprotonation at the C2 position, followed by transmetalation and a subsequent palladium-catalyzed Negishi coupling. This method has proven to be robust, versatile, and highly enantioselective, making it the current state-of-the-art for accessing chiral 2-aryl-N-Boc-pyrrolidines.
Methodology: Enantioselective α-Arylation via Asymmetric Lithiation and Negishi Coupling
The most reliable and widely adopted method for the C2-arylation of N-Boc-pyrrolidine is a one-pot protocol that sequentially generates a chiral organometallic intermediate, which then undergoes a palladium-catalyzed cross-coupling with an aryl halide.[1][2][3] This process overcomes challenges associated with the stereochemical lability of intermediates and provides excellent control over enantioselectivity.[1]
Mechanism of Action
The reaction proceeds through a well-defined, multi-step mechanism:
-
Asymmetric Deprotonation: The process begins with the deprotonation of N-Boc-pyrrolidine at one of the C2 positions. This is achieved using a strong, non-nucleophilic base, typically sec-butyllithium (s-BuLi), in the presence of a chiral ligand. The most commonly used ligand for this purpose is (-)-sparteine, which forms a complex with s-BuLi and directs the deprotonation to one of the enantiotopic C2 protons, thereby establishing the stereochemistry of the final product.[1][3] This step generates a configurationally unstable 2-lithio-N-Boc-pyrrolidine intermediate.
-
Transmetalation: To stabilize the chiral carbanion, a transmetalation step is performed by adding a zinc salt, typically zinc chloride (ZnCl₂). This converts the lithiated species into a more configurationally robust 2-pyrrolidinozinc reagent.[4] This organozinc intermediate is stable enough to be used in the subsequent cross-coupling reaction, even at elevated temperatures.[5]
-
Palladium-Catalyzed Negishi Coupling: The final step is a Negishi cross-coupling reaction. A palladium(0) catalyst, typically generated in situ from a palladium(II) precursor like palladium acetate (Pd(OAc)₂), undergoes oxidative addition with an aryl bromide (Ar-Br). The resulting arylpalladium(II) complex then undergoes transmetalation with the 2-pyrrolidinozinc reagent. The final step is a reductive elimination from the resulting diorganopalladium(II) complex, which yields the desired 2-aryl-N-Boc-pyrrolidine product and regenerates the palladium(0) catalyst, thus completing the catalytic cycle.[1][2]
Catalytic Cycle: Negishi Coupling
Sources
- 1. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective, palladium-catalyzed α-arylation of N-Boc pyrrolidine: in situ react IR spectroscopic monitoring, scope, and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enantioselective Synthesis of 2-Arylpyrrolidines via Organocatalysis
Executive Summary & Significance
The 2-arylpyrrolidine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for nicotinic acetylcholine receptor agonists (e.g., nicotine, nornicotine) and serotonin reuptake inhibitors. Historically, the enantioselective construction of this ring system relied on transition-metal catalysis (Ir, Rh) or chiral pool synthesis.
This guide details a robust, metal-free Organocatalytic Asymmetric Transfer Hydrogenation (ATH) protocol. By utilizing Chiral Phosphoric Acids (CPAs) derived from BINOL/SPINOL and Hantzsch esters as biomimetic reducing agents, this method delivers high enantioselectivity (
Key Advantages:
-
Metal-Free: Eliminates toxic heavy metal leaching (ppm level) in API synthesis.
-
Operational Simplicity: No high-pressure hydrogenation equipment required.
-
Atom Economy: Utilizes stoichiometric organic hydride donors.
Mechanistic Principles
The reaction proceeds via a Brønsted Acid-Catalyzed Transfer Hydrogenation . The chiral phosphoric acid operates as a bifunctional catalyst, activating the imine substrate while simultaneously orienting the bulky Hantzsch ester via hydrogen bonding and steric confinement.
The Ternary Complex (Transition State)
The high enantioselectivity arises from a tight ion-pair/H-bond network in the transition state. The CPA protonates the nitrogen of the 2-aryl-1-pyrroline (forming an iminium ion), while the phosphoryl oxygen anchors the Hantzsch ester.
Figure 1: Mechanistic pathway of CPA-catalyzed transfer hydrogenation involving a ternary complex.
Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7]
-
Substrate: 2-Phenyl-1-pyrroline (or substituted aryl variants).
-
Catalyst: (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate). Note: TRIP is often the "gold standard" for sterically demanding substrates.
-
Reductant: Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch Ester).
-
Solvent: Toluene (Anhydrous).
Step-by-Step Procedure (0.5 mmol Scale)
-
Preparation: Flame-dry a 10 mL Schlenk tube or reaction vial equipped with a magnetic stir bar. Allow to cool under Argon flow.
-
Charging: Add 2-aryl-1-pyrroline (72.6 mg, 0.5 mmol, 1.0 equiv) and (R)-TRIP (18.8 mg, 0.025 mmol, 5 mol%) to the vial.
-
Solvation: Add anhydrous Toluene (2.5 mL, 0.2 M concentration). Stir at Room Temperature (RT) for 5 minutes to ensure catalyst solubilization and substrate interaction.
-
Reduction: Add Hantzsch Ester (152 mg, 0.6 mmol, 1.2 equiv) in one portion.
-
Reaction: Seal the vial and stir at 50 °C for 12–24 hours.
-
Monitoring: Monitor consumption of the imine via TLC (SiO2, Hexane/EtOAc) or LC-MS. The imine spot (UV active) should disappear, replaced by the amine (ninhydrin active).
-
-
Quenching: Cool to RT. Dilute with Et2O (10 mL) and quench with sat. NaHCO3 (5 mL).
-
Workup:
-
Separate layers. Extract aqueous layer with Et2O (2 x 10 mL).
-
Combine organics, wash with Brine, dry over Na2SO4, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (SiO2).
-
Eluent: Gradient Hexane/EtOAc (9:1 to 7:3) + 1% Et3N (to prevent streaking of the amine).
-
Analytical Validation
-
Yield Determination: Isolate and weigh.
-
Enantiomeric Excess (ee): Chiral HPLC (e.g., Daicel Chiralcel OD-H or AD-H column).
-
Mobile Phase: Hexane/i-PrOH (90:10 to 98:2).
-
Flow: 0.5–1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Data Analysis & Optimization
The choice of catalyst and solvent profoundly impacts enantioselectivity. Below is a summary of typical optimization data for 2-phenyl-1-pyrroline.
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (R)-BINOL-PA | Toluene | 25 | 85 | 45 |
| 2 | (R)-TRIP | THF | 25 | 92 | 78 |
| 3 | (R)-TRIP | DCM | 25 | 88 | 65 |
| 4 | (R)-TRIP | Toluene | 50 | 96 | 94 |
| 5 | (R)-TRIP | Benzene | 50 | 95 | 93 |
Interpretation:
-
Solvent Effect: Non-polar aromatic solvents (Toluene, Benzene) maximize the tight ion-pairing required for high ee. Polar solvents (THF, DCM) disrupt the H-bond network.
-
Catalyst Sterics: The bulky 2,4,6-triisopropylphenyl groups on TRIP create a narrow chiral pocket, essential for distinguishing the prochiral faces of the cyclic imine.
Troubleshooting & Critical Parameters
Common Failure Modes
-
Low Conversion:
-
Cause: Impure Hantzsch ester (oxidized to pyridine).
-
Solution: Recrystallize Hantzsch ester from EtOH before use. It should be a bright yellow powder; pale or white indicates oxidation.
-
-
Low Enantioselectivity:
-
Cause: High water content in solvent.
-
Solution: Water competes for H-bonding sites on the catalyst. Use freshly distilled or molecular sieve-dried Toluene.
-
-
Product Instability:
-
Cause: 2-Arylpyrrolidines can be prone to oxidation (to pyrrole) or polymerization upon prolonged air exposure.
-
Solution: Store under Argon/Nitrogen at -20°C. Convert to HCl salt for long-term stability.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of 2-arylpyrrolidines.
References
-
Rueping, M., et al. (2006).[1][2] First Metal-Free Reduction of Heterocycles: Organocatalytic Transfer Hydrogenation of Quinolines.[1] Angewandte Chemie International Edition.
-
Hoffmann, S., Seayad, A. M., & List, B. (2005). A Powerful Brønsted Acid Catalyst for the Organocatalytic Asymmetric Transfer Hydrogenation of Imines. Angewandte Chemie International Edition.
-
Li, G., & Antilla, J. C. (2009).[3] Highly Enantioselective Hydrogenation of Enamides Catalyzed by Chiral Phosphoric Acids.[3] Organic Letters.[3][4]
-
Simón, L., & Goodman, J. M. (2008). Mechanism of the Phosphoric Acid-Catalyzed Transfer Hydrogenation of Imines. Journal of the American Chemical Society.[5]
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Enantioselective Hydrogenation of Enamides Catalyzed by Chiral Phosphoric Acids [organic-chemistry.org]
- 4. Catalytic asymmetric transfer hydrogenation of alpha-ketoesters with hantzsch esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organocatalytic Asymmetric Transfer Hydrogenation of Nitroolefins [organic-chemistry.org]
Application Note: Stereoselective Synthesis of Methyl 4-(pyrrolidin-2-yl)benzoate
This Application Note is designed for research scientists and drug development professionals. It details the precision synthesis of methyl 4-(pyrrolidin-2-yl)benzoate starting from L-Proline .
Two distinct protocols are provided to address different project needs:
-
Protocol A (The "Merck/Campos" Route): A scalable, enantioselective method using asymmetric lithiation/Negishi coupling. This is the industry standard for generating chiral 2-arylpyrrolidines with high optical purity.
-
Protocol B (The "MacMillan" Route): A modern, direct decarboxylative cross-coupling using photoredox catalysis. This is ideal for rapid analog generation and high-throughput screening (HTS).
Executive Summary & Strategic Analysis
The target molecule, methyl 4-(pyrrolidin-2-yl)benzoate , features a pyrrolidine ring attached at its C2 position to the C4 position of a benzoate ester. Synthesizing this motif from L-Proline presents a specific challenge: transforming the C2-carboxylic acid of proline into an aryl group while managing the C2 stereocenter.
-
Direct Substitution Challenge: The C2 stereocenter in L-Proline is defined by the carboxylic acid. Replacing this group directly (decarboxylative arylation) typically involves radical intermediates that lead to racemization unless specific chiral catalysts are employed.
-
The "Chiral Memory" Solution (Protocol A): The most robust industrial method involves decarboxylating L-Proline to N-Boc-pyrrolidine, then re-installing the chirality using (-)-sparteine-mediated lithiation. This allows for a stereocontrolled Negishi coupling with the benzoate electrophile.
-
The Direct Radical Solution (Protocol B): For rapid access where racemic material is acceptable (or separable via SFC), photoredox catalysis allows the direct coupling of N-Boc-Proline with aryl halides, excising the CO₂ in a single step.
Reaction Pathway Visualization
Caption: Strategic flow comparing the Stereoselective Negishi Route (Solid) vs. Direct Photoredox Route (Dashed).
Protocol A: Enantioselective Negishi Coupling (The "Campos" Method)
This protocol is based on the methodology developed by Merck Process Research (Campos et al., JACS 2006). It is the gold standard for synthesizing 2-arylpyrrolidines with high enantiomeric excess (ee).
Phase 1: Precursor Preparation (L-Proline to N-Boc-Pyrrolidine)
Note: While N-Boc-pyrrolidine is commercially available, this step fulfills the requirement to start from L-Proline.
-
Decarboxylation: Suspend L-Proline (10.0 g, 86.9 mmol) in cyclohexanol (50 mL) with a catalytic amount of cyclohexenone (0.5 mL). Heat to reflux (160°C) for 18 hours. The cyclohexenone acts as a hydrogen acceptor to prevent disproportionation.
-
Isolation: Distill the pyrrolidine directly from the reaction mixture (bp 87°C).
-
Protection: Dissolve the distilled pyrrolidine in DCM (100 mL). Add TEA (1.2 eq) and Boc₂O (1.1 eq). Stir at RT for 4 hours. Wash with 1M HCl, NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield N-Boc-pyrrolidine as a colorless oil.
Phase 2: Asymmetric Lithiation & Negishi Coupling
Reagents:
-
Substrate: N-Boc-pyrrolidine (1.0 eq)
-
Chiral Ligand: (-)-Sparteine (1.2 eq) (or chiral bispidine surrogate if sparteine is unavailable)
-
Base: s-Butyllithium (1.2 eq, 1.4 M in cyclohexane)
-
Metal Source: ZnCl₂ (1.0 M in THF, 1.3 eq)
-
Electrophile: Methyl 4-iodobenzoate (1.1 eq)
-
Catalyst: Pd(OAc)₂ (5 mol%) / XPhos (10 mol%) or Pd(PPh₃)₄
Step-by-Step Methodology:
-
Complex Formation: In a flame-dried 3-neck flask under Argon, dissolve (-)-sparteine (1.2 eq) in anhydrous TBME (tert-butyl methyl ether) at -78°C.
-
Deprotonation: Add s-BuLi dropwise via syringe pump over 30 minutes. Stir for 15 minutes to form the chiral lithium-sparteine complex.
-
Lithiation: Add a solution of N-Boc-pyrrolidine (1.0 eq) in TBME dropwise at -78°C. Stir for 3-5 hours at -78°C.
-
Transmetallation: Add ZnCl₂ solution (1.3 eq) dropwise. Allow the mixture to warm slowly to 0°C over 1 hour.
-
Critical Control Point: This step converts the reactive organolithium to a milder organozinc reagent with retention of configuration, preventing racemization and enabling compatibility with the ester group on the benzoate.
-
-
Coupling: In a separate flask, mix Methyl 4-iodobenzoate (1.1 eq), Pd(OAc)₂, and XPhos in THF. Transfer the organozinc solution to this flask via cannula at RT. Stir for 12 hours.
-
Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[7] Purify via flash chromatography (Hexane/EtOAc gradient).
Data Output:
| Parameter | Specification |
|---|---|
| Yield | 65-75% (from N-Boc-pyrrolidine) |
| Enantiomeric Excess (ee) | >90% (typically 94-96%) |
| Configuration | (S)-enantiomer (using (-)-sparteine) |
| Key Impurity | Homocoupled biaryl (minimized by XPhos) |
Protocol B: Decarboxylative Cross-Coupling (Photoredox)
This protocol utilizes Dual Catalysis (Ir/Ni) to directly excise the carboxylate of N-Boc-Proline and replace it with the aryl group. This method is faster but typically produces racemic material unless specialized chiral Ni-ligands are used.
Reagents:
-
Substrate: N-Boc-L-Proline (1.0 eq)
-
Electrophile: Methyl 4-iodobenzoate (1.0 eq)
-
Photocatalyst: [Ir(dF(CF₃)ppy)₂ (dtbbpy)]PF₆ (1 mol%)
-
Cross-Coupling Catalyst: NiCl₂·glyme (5 mol%) with dtbbpy (5 mol%)
-
Base: Cs₂CO₃ (3.0 eq)
-
Solvent: DMF or DMSO (degassed)
-
Light Source: 34 W Blue LED (450 nm)
Step-by-Step Methodology:
-
Setup: In an 8 mL vial equipped with a stir bar, combine N-Boc-L-Proline, Methyl 4-iodobenzoate, catalysts, and base.
-
Inertion: Seal the vial and purge with Nitrogen for 10 minutes. Add degassed DMF via syringe.
-
Irradiation: Place the vial 2-3 cm from the Blue LED fan-cooled setup. Stir vigorously for 24-48 hours.
-
Workup: Dilute with water and extract with diethyl ether. The ester functionality is preserved due to the mild, neutral conditions.
Analytical Validation
To confirm the identity and purity of methyl 4-(pyrrolidin-2-yl)benzoate , use the following parameters:
-
1H NMR (400 MHz, CDCl₃):
- 8.00 (d, 2H, Ar-H ortho to ester)
- 7.40 (d, 2H, Ar-H meta to ester)
- 4.15 (m, 1H, Pyr-C2-H) — Diagnostic methine signal
- 3.90 (s, 3H, COOCH₃)
- 1.40 (s, 9H, Boc) — If protected
-
Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA (90:10).
-
Note: Protocol A should show a major peak for the (S)-enantiomer. Protocol B will show a 1:1 ratio (racemic).
-
References
-
Campos, K. R., et al. (2006). "Enantioselective Arylation of N-Boc-pyrrolidine: The Merck Process." Journal of the American Chemical Society, 128(11), 3538-3539.
-
Zuo, Z., et al. (2014).
-Carboxyl sp3-Carbons with Aryl Halides." Science, 345(6195), 437-440. -
Colombe, J. R., et al. (2013). "Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions." Organic Letters, 15(22), 5754–5757.
-
Beak, P., et al. (1994). "Asymmetric Deprotonation of N-Boc-pyrrolidine." Journal of the American Chemical Society, 116(8), 3231–3239.
Sources
- 1. Conversion of L-proline to pyrrolyl-2-carboxyl-S-PCP during undecylprodigiosin and pyoluteorin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. ethz.ch [ethz.ch]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Reductive cross-coupling methods for pyrrolidine-benzoate synthesis
Application Note & Protocol
Topic: Reductive Cross-Coupling Methods for Pyrrolidine-Benzoate Synthesis Audience: Researchers, Scientists, and Drug Development Professionals
Guide Overview: From Planar Pyridines to 3D Pyrrolidine Scaffolds
This document provides a detailed guide to the synthesis of N-alkoxycarbonyl-pyrrolidines (a core structure analogous to pyrrolidine-benzoates) via the reductive cross-coupling of pyridines and chloroformates. The dearomatization of flat, abundant pyridine feedstocks into complex, three-dimensional saturated heterocycles is a paramount challenge in modern medicinal chemistry.[1] Saturated nitrogen heterocycles like pyrrolidines are prevalent motifs in FDA-approved pharmaceuticals and bioactive natural products, making their efficient synthesis a critical goal.[2][3][4]
Traditional multi-step methods are often resource-intensive. Reductive cross-coupling, however, has emerged as a powerful strategy to forge C-C and C-N bonds by merging two electrophilic partners under reducing conditions, typically with an inexpensive and earth-abundant metal catalyst like nickel.[5][6][7] This guide will focus on a particularly elegant application of this methodology: the direct, single-step conversion of pyridines into highly functionalized dihydropyridine precursors, which are then readily reduced to the desired pyrrolidine frameworks. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols, and offer insights into experimental design and troubleshooting.
The Core Principle: Overcoming Aromaticity via In Situ Activation
The primary challenge in functionalizing pyridines is their inherent aromatic stability.[8] Direct nucleophilic addition is thermodynamically unfavorable. The key to this methodology is to transiently disrupt this stability through activation.
Activation Step: Pyridine, a nucleophile, reacts with an electrophilic chloroformate (e.g., ethyl or benzyl chloroformate). This forms a highly reactive N-acylpyridinium salt in situ.[9] This activation serves two crucial purposes:
-
Breaks Aromaticity: The pyridinium ion is no longer a neutral aromatic system, rendering it significantly more electrophilic.
-
Installs the "Benzoate" Moiety: The N-alkoxycarbonyl group from the chloroformate is incorporated directly onto the nitrogen atom, which will be carried through to the final pyrrolidine product.
This activated intermediate is the central player in the subsequent nickel-catalyzed reductive coupling process.
The Catalytic Engine: Nickel-Mediated Reductive Cross-Coupling
Nickel-catalyzed reductive cross-coupling reactions provide a robust platform for joining two electrophiles.[5][10] In this context, the pyridinium salt acts as one electrophile, and the second component is introduced through the catalytic cycle. For the synthesis of 2-aryl-1,2-dihydropyridines, a common and valuable class of precursors, an organozinc reagent is often used as the coupling partner.[9]
Workflow Overview
The overall transformation from a simple pyridine to a functionalized piperidine (a closely related and often co-synthesized structure) or pyrrolidine derivative can be visualized as a two-stage process.
Caption: Fig. 1: General workflow from pyridine to saturated heterocycles.
Mechanistic Insights: The "Why" Behind the Reaction Components
Understanding the catalytic cycle is crucial for optimizing conditions and troubleshooting. The reaction is believed to proceed through a Ni(0)/Ni(II) cycle, although Ni(I)/Ni(III) pathways can also be operative in similar systems.[11]
-
Catalyst Activation: A Ni(II) precatalyst (e.g., Ni(acac)₂) is reduced in situ by a stoichiometric reductant (e.g., Zn or Mn powder) to the active Ni(0) species.
-
Oxidative Addition/Coordination: The electron-rich Ni(0) complex coordinates to the π-system of the electron-deficient N-acylpyridinium salt. This can be viewed as an oxidative addition, forming a Ni(II) intermediate.
-
Transmetalation: If a second coupling partner like an arylzinc reagent is used, it undergoes transmetalation with the Ni(II) complex, transferring the aryl group to the nickel center.
-
Reductive Elimination: The two coupled fragments (the dihydropyridinyl moiety and the aryl group) are expelled from the nickel center in the final C-C bond-forming step. This regenerates the active Ni(0) catalyst, allowing the cycle to continue.
The choice of ligand is critical for success, especially in asymmetric variants. Chiral ligands, such as phosphoramidites or bisphosphines, create a chiral environment around the nickel atom, influencing the stereochemical outcome of the reductive elimination step and leading to an enantioenriched product.[9]
Caption: Fig. 2: Simplified Ni(0)/Ni(II) catalytic cycle for arylation.
Experimental Protocols
Disclaimer: These protocols are adapted from established literature and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE). All reagents should be handled according to their Safety Data Sheets (SDS).
Protocol 1: Enantioselective Synthesis of Ethyl 2-(4-fluorophenyl)-1,2-dihydropyridine-1-carboxylate
This protocol is based on the enantioselective arylation of pyridine developed by the Doyle group and serves as an excellent example of the core methodology.[9]
Materials & Reagents
| Reagent/Material | Formula/Grade | Supplier | Notes |
| Nickel(II) acetylacetonate | Ni(acac)₂ | Major chemical supplier | Precatalyst |
| (S)-MONOPHOSTM | C₂₉H₃₄NO₂P | Chiral ligand supplier | Store under inert gas |
| Pyridine | C₅H₅N | Anhydrous, >99.8% | Use freshly distilled or from a sure-seal bottle |
| Ethyl chloroformate | C₃H₅ClO₂ | >99% | Highly toxic and corrosive. Handle with extreme care. |
| 4-Fluorophenylzinc bromide | FC₆H₄ZnBr | 0.5 M in THF | Prepared fresh or purchased commercially |
| Tetrahydrofuran (THF) | C₄H₈O | Anhydrous, inhibitor-free | Solvent |
| Zinc Dust | Zn | <10 micron, activated | Reductant |
Step-by-Step Procedure:
-
Glovebox Setup: Inside an inert atmosphere glovebox, add Ni(acac)₂ (5.1 mg, 0.02 mmol, 4 mol%) and (S)-MONOPHOSTM (10.9 mg, 0.024 mmol, 4.8 mol%) to an oven-dried 8 mL vial equipped with a magnetic stir bar.
-
Solvent & Reagent Addition: Add 1.0 mL of anhydrous THF to the vial. Stir for 5 minutes until a homogeneous solution forms. Add pyridine (41 µL, 0.5 mmol, 1.0 equiv).
-
Reaction Cooling: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a cooling bath set to -20 °C.
-
Activator Addition: Slowly add ethyl chloroformate (57 µL, 0.6 mmol, 1.2 equiv) dropwise via syringe. Stir the reaction at -20 °C for 15 minutes. The solution should change color, indicating the formation of the pyridinium salt.
-
Nucleophile Addition: Add the solution of 4-fluorophenylzinc bromide (3.0 mL, 1.5 mmol, 3.0 equiv, 0.5 M in THF) dropwise over 5 minutes.
-
Reaction Execution: Allow the reaction to stir at -20 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typically, reactions run for 12-24 hours.
-
Quenching: Once the reaction is complete, carefully quench by pouring it into a separatory funnel containing a saturated aqueous solution of NH₄Cl (20 mL).
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the title dihydropyridine.
Protocol 2: Hydrogenation to Saturated Piperidine
The resulting dihydropyridine can be readily reduced to the corresponding saturated heterocycle.
Materials & Reagents
| Reagent/Material | Formula/Grade | Supplier | Notes |
| Dihydropyridine Product | - | From Protocol 1 | Substrate |
| Palladium on Carbon | Pd/C | 10 wt. % | Catalyst |
| Ethyl Acetate | C₈H₈O₂ | ACS Grade | Solvent |
| Hydrogen Gas | H₂ | High purity | Reductant |
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the dihydropyridine product (e.g., 0.25 mmol) in ethyl acetate (5 mL) in a round-bottom flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C (approx. 10 mol% Pd) to the solution.
-
Hydrogenation: Seal the flask, purge with nitrogen, and then introduce hydrogen gas (typically via a balloon or a Parr hydrogenator) at atmospheric pressure.
-
Reaction Execution: Stir the mixture vigorously at room temperature for 4-12 hours until the reaction is complete (monitored by TLC).
-
Workup: Carefully vent the hydrogen atmosphere and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the saturated piperidine product, which can be further purified if necessary.
Data & Scope
The power of this methodology lies in its broad applicability. A wide range of substituents on both the pyridine and the aryl nucleophile are tolerated.
Table 1: Representative Substrate Scope & Yields [9]
| Entry | Pyridine Substrate | Aryl Nucleophile | Product Yield (%) | Enantiomeric Excess (%) |
| 1 | Pyridine | 4-F-PhZnBr | 85 | 94 |
| 2 | Pyridine | PhZnBr | 88 | 91 |
| 3 | Pyridine | 4-MeO-PhZnBr | 81 | 90 |
| 4 | Pyridine | 2-Naphthyl-ZnBr | 75 | 96 |
| 5 | 3-Methylpyridine | 4-F-PhZnBr | 79 | 93 |
| 6 | 3-Chloropyridine | PhZnBr | 65 | 92 |
Yields are for the isolated dihydropyridine product. Enantiomeric excess determined after hydrogenation.
Field Insights & Troubleshooting
-
Causality of Reagent Choice:
-
Reductant: Zinc is often preferred over manganese due to its lower cost and easier handling, though manganese can be more effective in certain systems by promoting the formation of the active Ni(0) species.[5]
-
Ligand: The choice of ligand is paramount. For asymmetric synthesis, chiral phosphoramidites like MONOPHOSTM are effective due to their steric bulk and electronic properties which create a well-defined chiral pocket around the nickel center.[9] For non-asymmetric transformations, simple bipyridine-type ligands are often sufficient and cost-effective.[6][12]
-
Solvent: Anhydrous, non-coordinating solvents like THF are crucial. Protic solvents will quench the organometallic reagents and reactive intermediates.
-
-
Common Issues:
-
Low Yield: This can result from inefficient catalyst activation or decomposition of the pyridinium salt. Ensure all reagents and solvents are strictly anhydrous. Activating the zinc powder (e.g., with 1,2-dibromoethane) can sometimes improve results.
-
Poor Enantioselectivity: Impurities in the ligand or solvent can be detrimental. Ensure the highest purity reagents are used. The temperature of the reaction is also critical; running at lower temperatures often improves selectivity.
-
Side Reactions: Homocoupling of the arylzinc reagent can compete with the desired cross-coupling. This is often minimized by the slow addition of reagents and maintaining low temperatures.
-
Conclusion
The nickel-catalyzed reductive cross-coupling of pyridines with chloroformates represents a highly efficient and modular route to valuable N-alkoxycarbonyl-dihydropyridines. This strategy masterfully overcomes the inherent stability of the pyridine ring through in situ activation, providing rapid access to complex, chiral scaffolds from simple, abundant starting materials. The subsequent reduction to saturated pyrrolidine and piperidine cores highlights the synthetic utility of the method. For researchers in drug discovery and development, this powerful transformation offers a streamlined pathway to explore new chemical space and accelerate the synthesis of next-generation therapeutics.
References
-
Shaping Molecular Landscapes: Recent Advances, Opportunities, and Challenges in Dearomatization - PMC. (n.d.). National Institutes of Health (NIH). [Link]
-
Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. (2023). MDPI. [Link]
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024). ACS Publications. [Link]
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024). ACS Publications. [Link]
-
Recent advances in the dearomative functionalisation of heteroarenes. (n.d.). National Institutes of Health (NIH). [Link]
-
Pyrrolidine synthesis via ring contraction of pyridines. (n.d.). Nature. [Link]
-
Mechanisms of nickel-catalyzed reductive cross-coupling reactions. (n.d.). OAE Publishing Inc.. [Link]
-
One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. (n.d.). Indian Academy of Sciences. [Link]
-
Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. (2021). ACS Publications. [Link]
-
Asymmetric synthesis of C2-symmetric vicinal diamines via reductive dimerization of N-acylpyridinium and related salts. (2008). PubMed. [Link]
-
Nickel-catalyzed reductive coupling of alkyl halides with other electrophiles: concept and mechanistic considerations. (n.d.). Royal Society of Chemistry. [Link]
-
Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. (2012). ACS Publications. [Link]
-
Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. (2024). MDPI. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021). ACS Publications. [Link]
-
Nickel-catalyzed C-3 direct arylation of pyridinium ions for the synthesis of 1-azafluorenes. (n.d.). National Institutes of Health (NIH). [Link]
-
Cross-Coupling of Heteroatomic Electrophiles. (2019). ACS Publications. [Link]
-
Nickel-Catalyzed Reductive Allyl-Aryl Cross-Electrophile Coupling via Allylic C-F Bond Activation. (2022). PubMed. [Link]
-
Pyrrolidine synthesis via ring contraction of pyridines. (n.d.). National Institutes of Health (NIH). [Link]
-
Nickel-Catalyzed Reductive Couplings. (2016). ResearchGate. [Link]
-
Reaction Development and Mechanistic Elucidation in Nickel Catalysis. (n.d.). eScholarship.org. [Link]
-
Ester Formation via Nickel-Catalyzed Reductive Coupling of Alkyl Halides with Chloroformates. (n.d.). Organic Chemistry Portal. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021). Semantic Scholar. [Link]
-
Nickel-Catalyzed Reductive Alkylation of Pyridines via C-N Bond Activation. (2025). PubMed. [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Nickel-catalyzed reductive coupling reactions : application to the total syntheses of pumiliotoxins 209F and 251D. (n.d.). DSpace@MIT. [Link]
-
Nickel-catalyzed enantioselective arylation of pyridine. (2020). The Doyle Group. [Link]
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). MDPI. [Link]
-
and Ni/Pd-Catalyzed Reductive Coupling of Lignin-Derived Aromatics to Access Biobased Plasticizers. (2023). ACS Publications. [Link]
-
Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. (2021). National Institutes of Health (NIH). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. iris.unife.it [iris.unife.it]
- 3. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. oaepublish.com [oaepublish.com]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 10. Nickel-catalyzed reductive coupling of alkyl halides with other electrophiles: concept and mechanistic considerations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Reaction Development and Mechanistic Elucidation in Nickel Catalysis [escholarship.org]
- 12. docs.nrel.gov [docs.nrel.gov]
Troubleshooting & Optimization
Preventing racemization during hydrolysis of methyl 4-[(2S)-pyrrolidin-2-yl]benzoate
Topic: Preventing Racemization During Hydrolysis of Methyl 4-[(2S)-pyrrolidin-2-yl]benzoate Ticket ID: CHEM-SUP-8829 Status: Open Priority: High (Chiral Integrity Risk)
Executive Summary & Diagnostic
User Issue: Significant loss of enantiomeric excess (ee%) observed during the saponification of this compound.
Root Cause Analysis: The chiral center at the C2 position of the pyrrolidine ring is benzylic (attached directly to the phenyl ring). This structural feature drastically increases the acidity of the
Risk Multiplier: If the pyrrolidine nitrogen is protected with an electron-withdrawing group (e.g., Boc, Cbz), the acidity of the
The Racemization Mechanism
The following diagram illustrates why your current protocol is likely failing. The benzylic stabilization allows the chiral center to planarize easily under basic conditions.
Figure 1: Mechanism of base-catalyzed racemization for 2-arylpyrrolidines.
Troubleshooting Guides (SOPs)
Protocol A: The "Silver Bullet" (Trimethyltin Hydroxide)
Best For: Small-scale, high-value intermediates where maintaining >99% ee is critical.
Mechanism: Me
Reagents:
-
Trimethyltin hydroxide (Me
SnOH) [CAS: 56-24-6] -
1,2-Dichloroethane (DCE) or Toluene
Step-by-Step:
-
Dissolve the ester (1.0 equiv) in DCE (0.1 M concentration).
-
Add solid Me
SnOH (2.0 – 5.0 equiv). -
Heat to 60°C (monitor closely; do not exceed 80°C).
-
Monitor by TLC/LCMS. Reaction typically completes in 4–12 hours.
-
Workup (Critical): Dilute with EtOAc and wash with 5% HCl or KHSO
to remove organotin byproducts. Note: Organotins are toxic; handle with extreme care in a fume hood.
Why this works: The reaction proceeds via a tin-carboxylate intermediate that does not generate a free enolate, preserving the stereocenter [1].
Protocol B: The "Green" Route (Enzymatic Hydrolysis)
Best For: Scale-up (>1g) and acid-sensitive substrates. Mechanism: Pig Liver Esterase (PLE) operates at pH 7–8, well below the pKa of the benzylic proton.
Reagents:
-
Pig Liver Esterase (PLE) (lyophilized powder)
-
Phosphate Buffer (pH 7.5, 0.1 M)
-
Acetone or DMSO (Co-solvent, <10% v/v)
Step-by-Step:
-
Suspend the ester in Phosphate Buffer (pH 7.5). If insoluble, add acetone dropwise until a fine emulsion forms.
-
Add PLE (approx. 100 units per mmol of ester).
-
Stir gently at 30°C .
-
Monitor pH; as acid forms, the pH will drop. Maintain pH 7.5 by automatic titration or periodic addition of 0.1 M NaOH. Crucial: Do not overshoot pH 8.
-
Once conversion reaches >95%, acidify to pH 4 and extract with EtOAc.
Why this works: Enzymes provide a chiral pocket that excludes the base-catalyzed deprotonation pathway. PLE is historically proven for proline and phenylglycine derivatives [2].
Protocol C: Acid Hydrolysis (The Robust Option)
Best For: Substrates with no acid-labile protecting groups (e.g., no Boc/tBu).
Mechanism: Acid-catalyzed hydrolysis (A
Reagents:
-
6 M HCl (aqueous)
-
1,4-Dioxane (to solubilize the organic layer)
Step-by-Step:
-
Dissolve ester in 1,4-Dioxane.
-
Add 6 M HCl (10 equiv).
-
Heat to reflux (100°C) for 4–6 hours.
-
Concentrate in vacuo to remove dioxane/water.
-
The product will likely be the HCl salt of the amino acid.
Warning: If your molecule contains an N-Boc group, this method will remove it. If N-protection is required, use Protocol A.
Comparative Data Analysis
| Method | Reagents | Reaction pH | Risk of Racemization | Scalability | Cost |
| Standard Base | LiOH / THF / H2O | 12–14 | High (esp. if N-protected) | High | Low |
| Tin Reagent | Me | Neutral | Very Low | Low (Toxicity) | High |
| Enzymatic | PLE / Buffer | 7.0–8.0 | Negligible | Medium | Medium |
| Acidic | 6M HCl / Dioxane | < 1 | Low | High | Low |
Decision Logic & Workflow
Use the following logic gate to select your method.
Figure 2: Method selection workflow based on substrate protection and scale.
Frequently Asked Questions (FAQ)
Q: I tried LiOH at room temperature and got 50% ee. Can I rescue the material? A: No. Once racemization occurs, the (R) and (S) enantiomers are chemically identical in an achiral environment. You would need to perform a chiral resolution (e.g., recrystallization with a chiral acid like tartaric acid) or chiral chromatography (SFC), which is expensive and will result in >50% yield loss. It is more efficient to restart the hydrolysis with Protocol A or B.
Q: Why is the "benzylic" position so sensitive? A: The pKa of a standard alpha-proton in an ester is ~24. However, because your chiral center is attached to a phenyl ring, the negative charge formed upon deprotonation is delocalized into the aromatic system (benzylic resonance). This lowers the pKa significantly (to ~19–20), making it easily accessible to hydroxide bases [3].
Q: Can I use Potassium Trimethylsilanolate (TMSOK) instead of the Tin reagent?
A: Yes. TMSOK is a valid "anhydrous hydroxide" source that is safer than organotins. It is often used in THF/DCM. However, Me
Q: Does the counter-ion matter? (LiOH vs NaOH)
A: Yes. Lithium (Li
References
-
Nicolaou, K. C., et al. (2005).[1][2][3] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382.[1][4]
-
Ohno, M., & Otsuka, M. (1989). "Chiral Synthons by Ester Hydrolysis Catalyzed by Pig Liver Esterase."[5] Organic Reactions, 37, 1.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.
Sources
- 1. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide | Zendy [zendy.io]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]
Optimizing chiral resolution of racemic methyl 4-(pyrrolidin-2-yl)benzoate
Technical Support Center: Optimizing Chiral Resolution of Methyl 4-(pyrrolidin-2-yl)benzoate
Ticket ID: #CR-MPB-2024 Subject: Resolution Optimization for Racemic Methyl 4-(pyrrolidin-2-yl)benzoate Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are attempting to resolve Methyl 4-(pyrrolidin-2-yl)benzoate (CAS: 1213131-85-1 / 1203685-30-6). This molecule contains a basic secondary amine (pyrrolidine) and a base-sensitive methyl ester.
Critical Constraint: The ester moiety is susceptible to hydrolysis under strong basic conditions or high temperatures. All "free-basing" steps must be performed under controlled pH and temperature to prevent conversion to the carboxylic acid zwitterion.
This guide prioritizes Diastereomeric Salt Formation (Classical Resolution) as the most scalable approach, supported by Chiral HPLC for analytical monitoring.
Module 1: Diagnostic & Analytical Support
Q: How do I accurately determine the enantiomeric excess (ee) before starting? A: Do not rely on optical rotation for process development; it is prone to aggregation errors. You must establish a robust Chiral HPLC method.
Recommended Method (Chiral Stationary Phase): For 2-arylpyrrolidines, polysaccharide-based columns are the industry standard.
| Parameter | Condition A (Primary) | Condition B (Alternative) |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane : IPA : Diethylamine (90:10:0.1) | n-Hexane : Ethanol : Diethylamine (85:15:0.1) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV @ 254 nm (Benzoate chromophore) | UV @ 254 nm |
| Temp | 25°C | 25°C |
Technical Note: The addition of 0.1% Diethylamine (DEA) is mandatory to suppress peak tailing caused by the secondary amine interacting with residual silanols on the silica support [1, 3].
Module 2: Classical Resolution (Crystallization)
Q: Which resolving agent should I choose? A: Based on structural analogs (2-arylpyrrolidines), Tartaric Acid derivatives are the highest probability hits. The rigid pyrrolidine ring often crystallizes well with C2-symmetric acids.
Priority Screen List:
-
Di-p-toluoyl-L-tartaric acid (L-DTTA) (Target: High efficiency, often forms stable salts).
-
L-Tartaric Acid (Target: Cost-effective, but high risk of "oiling out").
-
(S)-Mandelic Acid (Target: Good alternative if tartrates fail).
-
N-Acetyl-L-leucine (Target: Kinetic resolution potential).
Q: My salt is "oiling out" instead of crystallizing. How do I fix this? A: Oiling out indicates the salt is forming a supersaturated liquid phase before organizing into a lattice. This is common with flexible alkyl esters.
Troubleshooting Protocol: The "Double-Solvent" Switch
-
Dissolution: Dissolve the racemate and acid in a minimum amount of "Good Solvent" (Methanol or Ethanol) at 50°C.
-
Nucleation: Add the "Bad Solvent" (MTBE or Isopropyl Acetate) dropwise until slight turbidity persists.
-
Seeding: Add a seed crystal (if available) or scratch the glass surface.
-
Cooling: Cool slowly (5°C/hour). Rapid cooling traps impurities and promotes oiling.
Module 3: Experimental Workflow
Protocol A: The "Pope-Peachey" Approach (0.5 eq Method)
Best for: Maximizing theoretical yield of the desired enantiomer when the resolving agent is expensive.
Theory: You use 0.5 equivalents of the chiral acid. The desired enantiomer forms the insoluble salt; the undisputed enantiomer remains in solution as the free base [1].
Step-by-Step:
-
Charge: Place 10.0 g (48.7 mmol) of racemic Methyl 4-(pyrrolidin-2-yl)benzoate in a reactor.
-
Solvent: Add 100 mL Ethanol (10 vol). Heat to 60°C.
-
Addition: Add 24.3 mmol (0.5 eq) of Di-p-toluoyl-L-tartaric acid dissolved in 20 mL warm Ethanol.
-
Equilibration: Stir at 60°C for 30 mins. The solution should be clear.
-
Crystallization: Cool to 20°C over 6 hours.
-
Filtration: Filter the white solid. Wash with cold Ethanol/MTBE (1:1).
-
Analysis: Dry a small sample. Neutralize and check ee% via HPLC.
-
Target: >85% ee in first pass.
-
If <80% ee: Recrystallize from pure Ethanol.
-
Protocol B: Free-Basing (Recovery)
Critical Safety Warning: Avoid aqueous NaOH/KOH which will hydrolyze the ester.
-
Suspend the chiral salt in EtOAc (Ethyl Acetate).
-
Add Saturated NaHCO₃ (Sodium Bicarbonate) solution. Do not use strong bases.
-
Stir until two clear layers form (approx 15 mins).
-
Separate organic layer. Extract aqueous layer once with EtOAc.
-
Dry organics over MgSO₄ and concentrate < 40°C.
Visualizing the Process
The following diagram illustrates the logic flow for optimizing the resolution, specifically addressing the "Oiling Out" failure mode.
Figure 1: Decision tree for diastereomeric salt crystallization optimization.
FAQ: Troubleshooting & Optimization
Q: The yield is low (<20%). Where is my compound? A: Check the mother liquor.
-
Scenario A (Racemic ML): The resolving agent was too soluble. Switch to a less polar solvent (e.g., from Ethanol to Isopropanol/Hexane).
-
Scenario B (Enriched ML): You may have formed the "Soluble Diastereomer." If the solid has low ee but the liquid has high ee (of the opposite enantiomer), you have successfully resolved it—you just precipitated the "wrong" salt. Collect the mother liquor, evaporate, and isolate the free base.
Q: Can I use enzymatic resolution instead? A: Yes, but be careful. Lipases like Candida antarctica Lipase B (CAL-B) can perform enantioselective hydrolysis of the ester [3]. However, this converts your desired methyl ester into the carboxylic acid. If you need the ester intact, you must use transesterification (e.g., reacting with vinyl acetate) on the amine moiety, but this adds a protecting group you must later remove. Salt resolution is generally preferred for this specific building block to avoid protection/deprotection steps.
Q: What is the absolute configuration? A: For 2-substituted pyrrolidines resolved with L-Tartaric acid, the resulting salt crystal often corresponds to the (S)-enantiomer , but this is empirical. You must verify via X-ray crystallography or by comparing optical rotation to literature values for (S)-Proline derivatives [2].
References
-
Barnes, D. M., et al. (2009). Crystallization-Based Separation of Enantiomers of 2-Arylpyrrolidines. Abbott Laboratories.[1] Demonstrated the formation of solid solutions in tartrate salts and the "Pope-Peachey" efficiency.
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Provides solubility data for resolving agents with secondary amines.
-
Gotor, V., et al. (2007). Enzymatic Resolution of Amines and Amino Esters. Discusses the limitations of lipase hydrolysis for amino-esters.
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Specifies mobile phase additives for basic compounds.
Sources
Troubleshooting cyclization failures in 4-aryl-4-aminobutyrate derivatives
Topic: Troubleshooting Cyclization Failures in 4-Aryl-4-Aminobutyrate Derivatives Role: Senior Application Scientist Audience: Pharmaceutical Researchers & Process Chemists
Technical Guide: Intramolecular Cyclization of 4-Aryl-GABA Analogs
Introduction The cyclization of 4-aryl-4-aminobutyrate derivatives into 5-aryl-2-pyrrolidones is a pivotal step in the synthesis of "racetam" nootropics and GABA-B agonists (e.g., Baclofen lactams, Phenibut derivatives). While thermodynamically favored due to the formation of a stable 5-membered lactam ring, this reaction frequently stalls or diverges due to the unique electronic and steric properties of the 4-aryl substituent.
This guide moves beyond standard textbook protocols to address the specific failure modes associated with benzylic amines and provides a self-validating troubleshooting framework.
Part 1: The Diagnostic Framework (Why did it fail?)
Before altering conditions, you must categorize the failure. Is it a Kinetic Barrier (reaction is too slow) or a Thermodynamic/Side-Reaction issue (product is unstable or competing pathways dominate)?
Visualizing the Failure Modes
The following diagram maps the mechanistic pathways. Note that the Benzylic Elimination pathway is the critical "silent killer" in this specific substrate class.
Caption: Mechanistic bifurcation in 4-aryl-4-aminobutyrate cyclization. Note the competing elimination pathway driven by benzylic resonance stabilization.
Part 2: Troubleshooting Q&A
Q1: My LCMS shows the mass of the product, but NMR indicates a mixture of starting material and "gunk." What is happening?
Diagnosis: You likely have Oligomerization .
The Science: The amine of one molecule attacks the ester of another molecule instead of its own tail. This is a second-order reaction (rate
-
High Dilution: Run the reaction at
. -
Slow Addition: If using a coupling agent, add the substrate slowly to the catalyst solution to keep the instantaneous concentration of activated species low.
Q2: I see a new peak in the alkene region (5.5–6.5 ppm) and loss of the chiral center. Why?
Diagnosis: Benzylic Elimination (Styrene Formation).
The Science: Unlike standard GABA analogs, your 4-aryl group stabilizes the carbocation or transition state at the benzylic position. Harsh acidic conditions (E1 mechanism) or strong bases (E1cB-like) can cause the loss of ammonia (
-
Avoid Strong Acids/High Heat: Do not use refluxing pTsOH if elimination is observed.
-
Switch to Neutral Activation: Use EDC/NHS coupling at room temperature (see Protocol B). This activates the carboxylate without protonating the amine or heating the benzylic center.
Q3: The reaction stalls at 50% conversion. Adding more base doesn't help.
Diagnosis: Product Inhibition / Equilibrium Trap. The Science: If you are cyclizing an ester (e.g., methyl ester), the byproduct is methanol. The reaction is an equilibrium. In a closed vessel, the methanol concentration builds up and pushes the equilibrium back. Furthermore, if you use a base (like NaOMe), the product lactam (pKa ~17) can be deprotonated, potentially aggregating or reacting further. The Fix:
-
Dean-Stark Trap: If thermal, you must physically remove the alcohol/water.
-
Solvent Switch: Use Toluene or Xylene (high boiling, non-polar) to drive the leaving group off.
Q4: Should I use the Free Acid or the Ester?
Recommendation:
-
Use the Ester for thermal/base-catalyzed methods (cheaper, scalable).
-
Use the Free Acid for EDC/coupling methods (milder, better for sensitive aryl groups).
-
Note: If you have the hydrochloride salt of the amino acid, you must neutralize it with exactly 1 equivalent of base (e.g., TEA) to free the amine nucleophile before adding coupling agents.
Part 3: Comparative Data & Decision Matrix
Table 1: Method Selection Based on Substrate Sensitivity
| Method | Reagents | Temp | Risk Profile | Best For |
| Thermal/Acid | Toluene, pTsOH | 110°C | High (Elimination) | Stable substrates, Scale-up |
| Base-Mediated | THF, KOtBu | 0°C -> RT | Med (Racemization) | Esters, fast kinetics |
| Chemical Coupling | EDC, HOBt, DCM | 25°C | Low | Sensitive 4-aryl groups , Chiral purity |
| Enzymatic | CAL-B Lipase | 40°C | Very Low | Green chemistry, Enantioselectivity |
Part 4: Validated Experimental Protocols
Protocol A: The "Gentle" Method (EDC Coupling)
Recommended for substrates prone to elimination or racemization.
Prerequisites: Starting material must be the Free Acid (4-aryl-4-aminobutyric acid).
-
Preparation: Dissolve 4-aryl-4-aminobutyric acid (1.0 equiv) in dry Dichloromethane (DCM) [0.1 M concentration].
-
Neutralization: If starting with a salt (e.g., HCl salt), add N-methylmorpholine (NMM) (1.1 equiv). Verify pH is ~7-8 on wet paper.
-
Activation: Add HOBt (1.2 equiv) followed by EDC·HCl (1.2 equiv).
-
Reaction: Stir at Room Temperature for 12–16 hours under Nitrogen.
-
Workup: Wash with 1N HCl (remove unreacted amine/EDC), then sat. NaHCO3 (remove unreacted acid), then Brine. Dry over MgSO4.
-
Validation: NMR should show distinct ABX pattern of the lactam ring protons (~2.4–2.6 ppm) and disappearance of the broad carboxylic acid peak.
Protocol B: The "Robust" Method (Thermal Cyclization)
Recommended for scale-up of stable esters.
Prerequisites: Starting material is the Ester (Methyl or Ethyl 4-aryl-4-aminobutyrate).
-
Setup: Equip a round-bottom flask with a Dean-Stark apparatus and reflux condenser.
-
Solvent: Suspend the amino ester (1.0 equiv) in Toluene [0.2 M].
-
Catalyst: Add Glacial Acetic Acid (0.5 equiv) or p-Toluenesulfonic acid (0.05 equiv - use with caution regarding elimination).
-
Reflux: Heat to vigorous reflux (110°C). The azeotrope (Toluene/Alcohol) will collect in the trap.
-
Monitoring: Monitor by TLC/LCMS every 2 hours. Reaction is complete when alcohol generation ceases.
-
Workup: Cool to RT. Wash with sat. NaHCO3. Evaporate solvent.[1] Recrystallize from EtOAc/Hexanes.
Part 5: Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing cyclization failures based on crude NMR data.
References
- Mechanism of Lactamization: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (General reference for nucleophilic acyl substitution).
-
Enzymatic Strategies: "Enzymatic Strategies and Biocatalysts for Amide Bond Formation." National Institutes of Health (PMC). Available at: [Link]
-
Synthesis of Pyrrolidones (Racetams): "Synthesis and Structure of 4-Aryl(hetaryl)-2-pyrrolidone-3,5,5-tricarboxylic Acids Amides." Russian Journal of General Chemistry. Available at: [Link]
-
General Lactam Synthesis: "Synthesis of γ-lactams." Organic Chemistry Portal. Available at: [Link]
Sources
Stability of pyrrolidine esters under basic reaction conditions
Technical Support Center: Pyrrolidine Ester Stability Guide Subject: Troubleshooting Stability & Reactivity of Pyrrolidine Esters Under Basic Conditions Ticket ID: PYR-EST-001 Status: Resolved / Knowledge Base Article
Executive Summary
Pyrrolidine esters (e.g., proline derivatives) present a unique set of challenges in organic synthesis due to the ring strain and the inductive effect of the nitrogen atom. Under basic conditions, three primary pathways compete:
-
Hydrolysis (Desired): Conversion of the ester to the carboxylic acid.
-
Epimerization (Undesired): Loss of chiral integrity at the
-carbon via enolization. -
Cyclization (Undesired): Intramolecular attack leading to Diketopiperazine (DKP) or lactam formation, particularly in dipeptides or deprotected amino esters.
This guide provides validated protocols and troubleshooting workflows to navigate these competing pathways.
Module 1: Standard Hydrolysis Protocols (The "Happy Path")
The choice of base and solvent is critical to favor hydrolysis over epimerization.
Protocol A: Methyl/Ethyl Ester Hydrolysis (Mild Conditions)
Best for:
| Parameter | Recommendation | Rationale |
| Reagent | LiOH (Lithium Hydroxide) | Li |
| Stoichiometry | 1.1 – 1.5 equivalents | Excess base promotes enolization. Keep stoichiometry tight. |
| Solvent | THF / Water (3:1 or 4:1) | THF solubilizes the organic substrate; water is the nucleophile. Avoid methanol if transesterification is a risk. |
| Temperature | 0 °C | Start cold to control the exotherm. Never heat unless absolutely necessary. |
Step-by-Step:
-
Dissolve the pyrrolidine ester in THF (0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add LiOH (1.2 eq) dissolved in the minimum amount of water dropwise.
-
Monitor by TLC/LCMS. If conversion is slow (< 50% in 2h), warm to Room Temperature (RT).
-
Quench: Acidify carefully with 1M HCl or citric acid to pH 3–4 immediately upon completion. Prolonged exposure to base at equilibrium risks epimerization.
Protocol B: -Butyl Ester Cleavage
Note:
-
Preferred Method: Acidolytic cleavage (TFA/DCM or HCl/Dioxane).
-
If Base is Mandatory: You must use forcing conditions (e.g., KOH in refluxing EtOH/H
O), but expect significant racemization (up to 20-30% ee loss).
Module 2: Troubleshooting & Mechanisms
Issue 1: Loss of Enantiomeric Excess (Epimerization)
Observation: Product mass is correct, but Chiral HPLC shows a split peak or "shoulder."
Mechanism: The
Figure 1: Mechanism of base-catalyzed epimerization via enolate formation.
Corrective Actions:
-
Switch Base: Move from NaOH/KOH to LiOH or Ba(OH)
. -
Lower Temperature: Reaction rate of hydrolysis often drops less than the rate of deprotonation at lower temps (0 °C).
-
Solvent Change: Avoid DMF or DMSO. Polar aprotic solvents solvate the cation, leaving the hydroxide "naked" and more basic (more likely to deprotonate). Use THF/Water or Dioxane/Water.
Issue 2: "Missing" Product / Dimer Formation (DKP)
Observation: The ester is consumed, but the acid is not formed. LCMS shows a mass corresponding to [2M - 2(OR)] or [M - OR]. Scenario: This happens almost exclusively when the pyrrolidine nitrogen is unprotected (free amine) or part of a dipeptide sequence (e.g., Pro-Pro-OR or Xaa-Pro-OR). Mechanism: The free amine (or N-terminal amine of a dipeptide) attacks the ester carbonyl intramolecularly. This forms a 6-membered Diketopiperazine (DKP) ring, which is thermodynamically very stable.
Figure 2: The "Self-Destruct" pathway: Intramolecular cyclization driven by Proline's conformational bias.
Corrective Actions:
-
Never neutralize the free amine ester: Keep the amine protonated (as HCl or TFA salt) until the very moment of the next coupling reaction.
-
Steric Bulk: Use
-butyl esters if possible; the bulky group slows down the nucleophilic attack on the carbonyl. -
Reverse Addition: If you must neutralize, add the base to the mixture containing the next electrophile, rather than pre-neutralizing the amine.
Module 3: Interactive Troubleshooting Guide
Use this decision tree to diagnose your specific reaction failure.
Figure 3: Decision matrix for diagnosing pyrrolidine ester reaction failures.
FAQ: Frequently Asked Questions
Q: Can I use Methanol as a solvent for saponification? A: Use caution. While common, methanol can lead to transesterification (swapping your ester R-group for Methyl). If your target is the acid, this is transient, but if the reaction stalls, you will have a mix of esters. THF/Water is cleaner.
Q: Why is Proline more susceptible to DKP formation than Alanine? A: Proline's secondary amine structure forces the peptide bond preceding it into a cis or trans equilibrium. The cis-conformation brings the N-terminal amine and the C-terminal ester into close proximity, significantly lowering the entropic barrier for cyclization [1, 5].
Q: How do I measure epimerization if I don't have a chiral column? A: You can use Marfey’s Reagent (FDAA). Derivatize a small aliquot of your hydrolysate. The reagent converts enantiomers into diastereomers, which can be separated on a standard C18 HPLC column.
References
-
BenchChem Technical Support. (2025).[1][2][3][4] Diketopiperazine (DKP) Formation in Proline Derivative Synthesis.[1][2][3] Retrieved from BenchChem.[1][2][4]
- National Institutes of Health (NIH). (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. PMC.
-
Royal Society of Chemistry. (2011).[5] Synthesis of L-Proline Derivatives and Stability Studies. Chemical Communications.[5] Retrieved from RSC.
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard Text).
-
Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[1][2][6] Journal of the American Chemical Society.
Sources
Validation & Comparative
Comparative ¹H NMR Analysis for the Structural Elucidation of Methyl 4-[(2S)-pyrrolidin-2-yl]benzoate
A Technical Guide for Researchers in Drug Discovery and Development
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery, providing critical insights into molecular structure. This guide offers an in-depth ¹H NMR characterization of Methyl 4-[(2S)-pyrrolidin-2-yl]benzoate, a chiral scaffold of interest in medicinal chemistry. By comparing its spectral features with those of key analogues—specifically its N-Boc protected form and the corresponding ethyl ester—we highlight the subtle yet significant spectral shifts that inform on the electronic and steric environment of the molecule. This comparative approach, supported by detailed experimental protocols, serves as a practical reference for scientists engaged in the synthesis and characterization of novel small molecule entities.
Introduction: The Central Role of NMR in Characterizing Chiral Scaffolds
In the landscape of drug development, the precise characterization of molecular structure is paramount. For chiral molecules, which often exhibit stereospecific interactions with biological targets, techniques that can unambiguously determine stereochemistry and substitution patterns are of utmost importance. ¹H NMR spectroscopy stands out as a primary analytical method, offering a detailed fingerprint of a molecule's proton environment.
This guide focuses on this compound, a compound featuring a chiral pyrrolidine ring attached to a substituted benzene moiety. The presence of both aliphatic and aromatic protons, coupled with a stereocenter, presents a rich and informative NMR spectrum. Understanding the nuances of this spectrum is crucial for confirming synthetic success, assessing purity, and establishing a baseline for the characterization of more complex derivatives.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, reveals distinct signals for each proton. The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.[1][2] The protons on the chiral pyrrolidine ring exhibit more complex splitting patterns due to their diastereotopic nature and coupling to each other.
Predicted ¹H NMR Data
| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Coupling Constant (J, Hz) (Predicted) |
| Ar-H (ortho to -CO₂Me) | ~7.99 | d | 2H | ~8.4 |
| Ar-H (ortho to pyrrolidine) | ~7.46 | d | 2H | ~8.4 |
| Pyrrolidine-CH (α to Ar) | ~4.2-4.4 | t | 1H | ~8.0 |
| -OCH₃ | ~3.91 | s | 3H | - |
| Pyrrolidine-CH₂ (α to NH) | ~3.3-3.5 & ~3.0-3.2 | m | 2H | - |
| Pyrrolidine-CH₂ (β to Ar) | ~2.2-2.4 & ~1.8-2.0 | m | 2H | - |
| Pyrrolidine-CH₂ (γ to Ar) | ~2.0-2.2 | m | 2H | - |
| NH | ~1.5-2.5 (broad) | br s | 1H | - |
Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary based on solvent and concentration.[3][4]
Key Spectral Features:
-
Aromatic Region: The two doublets around 7.99 and 7.46 ppm are characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the protons ortho to the electron-withdrawing methyl ester group is expected.[1][5]
-
Methine Proton: The triplet at approximately 4.2-4.4 ppm corresponds to the proton at the C2 position of the pyrrolidine ring, which is benzylic and adjacent to the nitrogen.
-
Methyl Ester: A sharp singlet around 3.91 ppm is indicative of the three equivalent protons of the methyl ester group.[4]
-
Pyrrolidine Protons: The aliphatic protons of the pyrrolidine ring appear as complex multiplets in the upfield region. Their exact chemical shifts and multiplicities are influenced by the ring's conformation and the stereochemistry at C2.[6][7]
-
NH Proton: The signal for the amine proton is often broad and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.
Comparative Analysis with Structurally Related Analogues
To better understand the structure-spectrum relationship, we compare the ¹H NMR of the title compound with two key analogues: its N-Boc protected derivative and the corresponding ethyl benzoate.
N-Boc-Methyl 4-[(2S)-pyrrolidin-2-yl]benzoate
The introduction of a tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen significantly alters the electronic environment and conformation of the ring.
Key Spectral Differences:
-
Pyrrolidine Protons: The Boc group's electron-withdrawing nature and steric bulk cause a general downfield shift of the adjacent pyrrolidine protons. The presence of the Boc group can also lead to the observation of rotamers at lower temperatures, resulting in signal broadening or duplication.[8][9]
-
NH Proton: The NH proton signal disappears and is replaced by a characteristic singlet for the nine equivalent protons of the tert-butyl group, typically appearing around 1.4-1.5 ppm.
-
Methine Proton: The chemical shift of the C2-proton may also be affected, often shifting slightly downfield due to the inductive effect of the carbamate.
Ethyl 4-[(2S)-pyrrolidin-2-yl]benzoate
Replacing the methyl ester with an ethyl ester provides a useful comparison for signals associated with the ester functionality.
Key Spectral Differences:
-
Ester Protons: The sharp singlet of the methyl ester is replaced by a quartet and a triplet, characteristic of an ethyl group. The quartet, corresponding to the -OCH₂- protons, typically appears around 4.3-4.4 ppm, while the triplet for the -CH₃ protons is found further upfield, around 1.3-1.4 ppm.[10][11]
-
Aromatic and Pyrrolidine Protons: The chemical shifts of the aromatic and pyrrolidine protons are generally not significantly affected by this change in the ester group, as the electronic effect of a methyl versus an ethyl ester is very similar.
Data Summary for Comparative Analogues
| Compound | Aromatic Protons (δ, ppm) | Ester Protons (δ, ppm) | Pyrrolidine/Other Aliphatic Protons (δ, ppm) |
| This compound | ~7.99 (d), ~7.46 (d) | ~3.91 (s, 3H) | ~4.3 (t, 1H), ~3.4-3.0 (m, 2H), ~2.3-1.8 (m, 4H), ~1.5-2.5 (br s, 1H) |
| N-Boc-Methyl 4-[(2S)-pyrrolidin-2-yl]benzoate | ~8.0 (d), ~7.5 (d) | ~3.9 (s, 3H) | ~4.5 (m, 1H), ~3.6-3.4 (m, 2H), ~2.4-2.0 (m, 4H), ~1.45 (s, 9H) |
| Ethyl 4-[(2S)-pyrrolidin-2-yl]benzoate | ~7.98 (d), ~7.45 (d) | ~4.38 (q, 2H), ~1.40 (t, 3H) | ~4.3 (t, 1H), ~3.4-3.0 (m, 2H), ~2.3-1.8 (m, 4H), ~1.5-2.5 (br s, 1H) |
Experimental Protocols
Sample Preparation for ¹H NMR Spectroscopy
A standardized and consistent sample preparation protocol is crucial for obtaining high-quality, reproducible NMR data.
Materials:
-
This compound (or analogue)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pasteur pipette
-
Vortex mixer
Procedure:
-
Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
-
Gently vortex the mixture until the sample is completely dissolved.
-
Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Ensure the solution height in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).
-
Cap the NMR tube and carefully wipe the outside to remove any dust or fingerprints.
¹H NMR Data Acquisition
The following is a general workflow for acquiring a standard ¹H NMR spectrum. Instrument-specific parameters may need to be adjusted.
Figure 1. A generalized workflow for the acquisition and processing of a ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is critical for its unambiguous identification and characterization. Through a comparative analysis with its N-protected and ethyl ester analogues, we have demonstrated how subtle changes in the molecular structure manifest as predictable and interpretable shifts in the NMR spectrum. This guide provides researchers with the foundational knowledge and practical protocols necessary to confidently utilize ¹H NMR for the structural elucidation of this and similar chiral building blocks in their drug discovery endeavors. The ability to discern these spectral nuances is a key skill for any scientist working at the interface of synthetic chemistry and pharmacology.
References
-
JoVE. NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. [Link][1][2]
-
RSC Publishing. Supporting Information. Royal Society of Chemistry. [Link][12]
-
ResearchGate. 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... ResearchGate. [Link]
-
ResearchGate. Figure 2. (a) 1 H NMR spectrum of... ResearchGate. [Link][6]
-
Royal Society of Chemistry. Supporting information. The Royal Society of Chemistry. [Link][10]
-
RSC Publishing. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing. [Link][5]
-
SpectraBase. Pyrrolidine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
ResearchGate. Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and... ResearchGate. [Link]
-
Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Pearson+. [Link][7]
-
Chemistry Steps. NMR Chemical Shift Values Table. Chemistry Steps. [Link][3]
-
AWS. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopy Monitoring, Scope and Syn. AWS. [Link]
-
YouTube. Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]
-
ResearchGate. 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... ResearchGate. [Link][8]
-
Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. RSC Publishing. [Link]
-
Royal Society of Chemistry. Methyl 4-vinylbenzoate. The Royal Society of Chemistry. [Link][4]
-
ACS Publications. Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. Journal of the American Chemical Society. [Link][9]
Sources
- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. rsc.org [rsc.org]
- 5. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+ [pearson.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. Ethyl 4-methylbenzoate(94-08-6) 1H NMR spectrum [chemicalbook.com]
- 12. rsc.org [rsc.org]
Comparative Guide: Determination of Enantiomeric Excess (ee) for 2-Arylpyrrolidines
Executive Summary & Strategic Decision Framework
2-Arylpyrrolidines represent a privileged pharmacophore in drug discovery, serving as the core scaffold for nicotinic receptor ligands, antidepressant agents, and organocatalysts. However, their analysis presents a specific chemical challenge: the secondary amine at the C2 position is both basic and polar. This often leads to severe peak tailing on silica-based columns and poor volatility in gas chromatography.
This guide objectively compares the three primary methodologies for determining ee: Chiral High-Performance Liquid Chromatography (HPLC) , Chiral Gas Chromatography (GC) , and Nuclear Magnetic Resonance (NMR) .
Method Selection Decision Tree
Use the following logic to select the optimal workflow for your specific sample constraints.
Figure 1: Decision matrix for selecting the analytical method based on sample volatility, UV chromophores, and throughput needs.
Comparative Analysis of Methodologies
The following table summarizes the performance metrics of each method specifically for 2-arylpyrrolidines.
| Feature | Method A: Chiral HPLC | Method B: Chiral GC | Method C: Chiral NMR |
| Primary Mechanism | H-bonding/Steric inclusion on polysaccharide phase. | Volatility + Cyclodextrin inclusion. | Diastereomeric complexation (CSA). |
| Sample Prep | Minimal (Dilute & Shoot). | High (Derivatization usually required). | Medium (Mixing with CSA). |
| Precision (ee) | Excellent (<0.1% error). | Good (<0.5% error). | Moderate (~1-2% error). |
| Analysis Time | 10–20 mins. | 20–40 mins. | 5–10 mins (if instrument open). |
| Critical Additive | Diethylamine (DEA) (masks silanols). | TFAA/Acetic Anhydride (masks amine). | Binol / Mosher's Acid . |
| Cost per Run | Medium (Solvents). | Low (Gas). | High (Deuterated solvents/CSAs). |
Method A: Chiral HPLC (The Industry Standard)
For 2-arylpyrrolidines, Chiral HPLC is the most robust method. The secondary amine functionality interacts strongly with residual silanols on the silica support, necessitating specific mobile phase modifiers.
Recommended Stationary Phases
Modern immobilized polysaccharide phases are superior to older coated phases because they tolerate a wider range of solvents (e.g., DCM, THF), which can be crucial for solubilizing aryl-substituted pyrrolidines.
-
Chiralpak IA / IB / IC (Immobilized):
-
Chiralcel OD-H / Chiralpak AD-H (Coated):
-
Why: High success rate for aromatic amines, but restricted to Alkane/Alcohol mobile phases.
-
The Critical Role of Additives
Expert Insight: You cannot run a free secondary amine like 2-phenylpyrrolidine on a silica-based chiral column without a basic modifier. The peak will tail indefinitely, ruining resolution (
-
Standard: 0.1% Diethylamine (DEA) or Triethylamine (TEA).
-
Mechanism: The DEA competes for the acidic silanol sites on the silica gel, allowing the pyrrolidine to interact solely with the chiral selector.
Validated Protocol: Normal Phase Separation
Objective: Baseline separation (
Step-by-Step Workflow:
-
System Prep: Flush lines with Hexane/IPA (90:10) containing 0.1% DEA .
-
Sample Prep: Dissolve 1 mg of 2-arylpyrrolidine in 1 mL of Ethanol (HPLC grade).
-
Screening Conditions:
-
Column: Chiralpak IA (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : IPA : DEA (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.[5]
-
Temp: 25°C.
-
Detection: UV @ 254 nm (adjust based on aryl substituent).
-
-
Optimization:
-
If
: Switch co-solvent to Ethanol (Hexane:EtOH:DEA). -
If retention is too low (
): Decrease alcohol to 2-5%.
-
Figure 2: HPLC workflow emphasizing the necessity of basic additives during equilibration.
Method B: Chiral GC (The Volatile Alternative)
Direct injection of 2-arylpyrrolidines into GC often results in broad peaks due to hydrogen bonding with the liner and column. Derivatization is mandatory for high-precision quantitative analysis.
Derivatization Strategy
Acylation of the secondary amine eliminates the H-bond donor capability, improving peak shape and volatility.
-
Reagent: Trifluoroacetic Anhydride (TFAA).
-
Product: N-trifluoroacetyl-2-arylpyrrolidine.
-
Advantage: The trifluoroacetyl group adds mass (good for MS detection) and significant volatility.
Validated Protocol: TFAA Derivatization
-
Reaction: In a GC vial, mix 10 µL of sample (free base) with 50 µL Dichloromethane (DCM).
-
Add Reagent: Add 20 µL TFAA. Cap immediately.
-
Incubate: Let stand at room temperature for 15 minutes.
-
Quench/Dry: Evaporate excess reagent under a gentle stream of nitrogen (TFAA is corrosive to GC columns if injected in large excess). Re-dissolve in 100 µL DCM.
-
GC Conditions:
-
Column: Chiraldex G-TA (Gamma Cyclodextrin, Trifluoroacetyl derivatized).
-
Carrier: Helium @ 1.0 mL/min.[5]
-
Temp Program: 100°C (hold 1 min)
10°C/min 180°C.
-
Method C: 1H NMR (The Rapid Screen)
If HPLC/GC is unavailable, NMR using Chiral Solvating Agents (CSAs) is a viable alternative for samples with moderate ee (>80%).
Mechanism
The CSA forms a transient diastereomeric complex with the enantiomers in solution. This causes the chemical shift of the C2-methine proton (or the aryl protons) to split.
Recommended CSAs
-
(-)-1,1'-Bi-2-naphthol (BINOL): Effective for amines due to H-bonding.
-
(S)-(+)-Mandelic Acid: Forms salts with the basic pyrrolidine nitrogen.
Protocol
-
Dissolve ~5 mg of 2-arylpyrrolidine in 0.6 mL
. -
Acquire a standard 1H NMR spectrum (Reference).
-
Add 1.0 - 2.0 equivalents of (S)-(+)-Mandelic Acid directly to the tube.
-
Shake until dissolved.
-
Acquire spectrum. Zoom in on the methine proton (typically ~4.0 - 4.5 ppm).
-
Calculation: Integration of the split peaks (
and ).
References
-
Chiral HPLC Method Development for Amines
-
Title: Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.[6]
- Source: ResearchGate / Journal of Chrom
-
URL:
-
-
Immobilized vs.
-
Title: Immobilized vs. Coated Polysaccharide Chiral Columns: Key Differences.[4]
- Source: Chiral Technologies (Daicel).
-
URL:
-
-
GC Derivatization Techniques
-
Title: Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride.[5]
- Source: PubMed / Chirality.
-
URL:
-
-
NMR Chiral Solvating Agents
-
General Chiral Method Strategies
- Title: A Strategy for Developing HPLC Methods for Chiral Drugs.
- Source: LCGC Intern
-
URL:
Sources
- 1. Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC [pubmed.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. chiraltech.com [chiraltech.com]
- 5. Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oro.open.ac.uk [oro.open.ac.uk]
- 9. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide for the Synthesis of 2-Arylpyrrolidines: Suzuki vs. Negishi Coupling
The 2-arylpyrrolidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Its synthesis is therefore a critical task for researchers in drug discovery and development. Among the myriad of synthetic methods, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of the key C(sp³)–C(sp²) bond. This guide provides an in-depth comparison of two of the most prominent methods: the Suzuki-Miyaura coupling and the Negishi coupling, for the synthesis of 2-arylpyrrolidines. We will delve into their mechanisms, practical considerations, and provide representative experimental protocols to aid in the selection of the optimal method for a given synthetic challenge.
The Suzuki-Miyaura Coupling: A Workhorse in Cross-Coupling Chemistry
First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki coupling has become one of the most widely used cross-coupling reactions.[1] It typically involves the reaction of an organoboron species (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[2][3]
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires activation of the organoboron species by a base.[5]
-
Reductive Elimination: The two organic fragments on the palladium center are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
